molecular formula C21H26BrN5O2S B12744040 N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide CAS No. 83249-54-1

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide

Cat. No.: B12744040
CAS No.: 83249-54-1
M. Wt: 492.4 g/mol
InChI Key: PRJALBAUHIQRTE-UHFFFAOYSA-N
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Description

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide is an azo compound characterized by the presence of a bromo, cyano, and dipropylamino group attached to a phenyl ring. Azo compounds are known for their vivid colors and are widely used in dyeing and pigmentation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide typically involves the following steps:

    Diazotization: The starting material, 2-bromo-6-cyano-p-toluidine, is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-(dipropylamino)aniline in an alkaline medium to form the azo compound.

    Sulphonamide Formation: The resulting azo compound is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic route, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity. Continuous flow processes and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxides.

    Reduction: The azo group can be reduced to form the corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium dithionite or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a dye or pigment in organic synthesis.

    Biology: May serve as a staining agent for biological tissues.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Employed in the production of colored materials, inks, and coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo group can participate in electron transfer reactions, while the bromo and cyano groups may enhance binding affinity to specific molecular targets. The dipropylamino group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Chloro-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
  • N-(2-((2-Bromo-6-methyl-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide

Uniqueness

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide is unique due to the presence of the bromo and cyano groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

83249-54-1

Molecular Formula

C21H26BrN5O2S

Molecular Weight

492.4 g/mol

IUPAC Name

N-[2-[(2-bromo-6-cyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C21H26BrN5O2S/c1-5-9-27(10-6-2)17-7-8-19(20(13-17)26-30(4,28)29)24-25-21-16(14-23)11-15(3)12-18(21)22/h7-8,11-13,26H,5-6,9-10H2,1-4H3

InChI Key

PRJALBAUHIQRTE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C)C#N)NS(=O)(=O)C

Origin of Product

United States

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